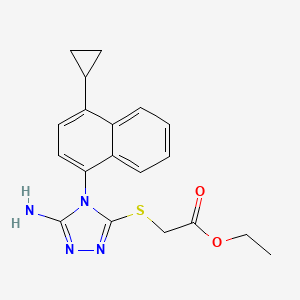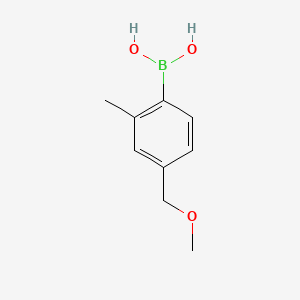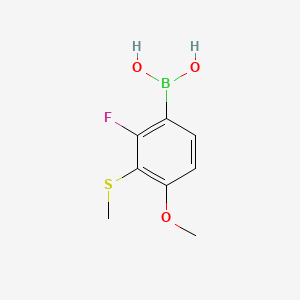![molecular formula C14H11FO3 B14029680 2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)
2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative with a fluorine atom at the 2-position, a methoxy group at the 5-position, and a carboxylic acid group at the 3-position of the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves several steps, including the formation of the biphenyl core and subsequent functionalization. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . For example, 2-fluoro-5-methoxyphenylboronic acid can be coupled with 3-bromobenzoic acid under these conditions to yield the desired product.
Industrial Production Methods
Industrial production of biphenyl derivatives often involves scalable synthetic routes such as the Wurtz-Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions . These methods are optimized for high yield and purity, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the aromatic rings, this compound can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions
Electrophilic Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Nucleophilic Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Major Products Formed
Nitration: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylate or other oxidized derivatives.
科学的研究の応用
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability . The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
2-Fluoro-5-methoxyphenylboronic acid: Shares the fluorine and methoxy substituents but lacks the carboxylic acid group.
2-Fluoro-4-bromobiphenyl: Similar biphenyl structure with different substituents.
2-Fluoro-5-methoxybenzeneboronic acid: Similar structure with a boronic acid group instead of a carboxylic acid group.
Uniqueness
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (fluorine) groups can influence its reactivity and interactions with other molecules, making it a versatile compound for various research and industrial applications.
特性
分子式 |
C14H11FO3 |
|---|---|
分子量 |
246.23 g/mol |
IUPAC名 |
2-fluoro-5-methoxy-3-phenylbenzoic acid |
InChI |
InChI=1S/C14H11FO3/c1-18-10-7-11(9-5-3-2-4-6-9)13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
InChIキー |
XNACEPPBVPKAPG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)C(=O)O)F)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14029615.png)
![1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14029622.png)






![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)



![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)
